Semduramicin

Catalog No.
S542968
CAS No.
113378-31-7
M.F
C45H76O16
M. Wt
873.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semduramicin

CAS Number

113378-31-7

Product Name

Semduramicin

IUPAC Name

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

Molecular Formula

C45H76O16

Molecular Weight

873.1 g/mol

InChI

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1

InChI Key

WINSLRIENGBHSH-ASZYJFLUSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Synonyms

semduramicin

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C

The exact mass of the compound Semduramicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Semduramicin is a polyether ionophore antibiotic produced by the fermentation of *Actinomadura roseorufa*. It is classified as a monovalent glycoside ionophore, a subclass that also includes maduramicin. Its primary and most commercially significant application is as an anticoccidial feed additive for the prevention and control of coccidiosis in broiler chickens, a parasitic disease caused by various *Eimeria* species that can lead to significant economic losses in poultry production. Typically formulated as Semduramicin sodium for improved stability and dispersion in feed, it is effective at a low inclusion rate of 20-25 ppm. Like other ionophores, it functions by disrupting transmembrane ion gradients in the parasite, but its specific molecular structure dictates its efficacy profile and interaction with the host animal.

Substituting Semduramicin with other ionophores like salinomycin or monensin based on class name alone is a critical procurement error that can negatively impact production outcomes. While all ionophores disrupt parasite ion balance, their specific molecular structures lead to distinct efficacy profiles against different *Eimeria* species, varying impacts on host animal weight gain and feed conversion, and unique safety and compatibility characteristics. For example, Semduramicin can offer superior control of certain pathogenic species where salinomycin is weaker, and vice-versa. Furthermore, it can significantly improve weight gain compared to monensin-treated animals under the same disease challenge. These performance differences mean that direct substitution without considering the specific pathogen pressure and production goals can lead to suboptimal disease control, reduced growth performance, and diminished economic returns.

Superior Broiler Weight Gain and Feed Conversion vs. Monensin

In floor-pen trials where broiler chickens were challenged with a mixture of *Eimeria* field isolates, birds receiving feed medicated with 25 ppm Semduramicin showed statistically significant improvements in key production metrics compared to those receiving 110 ppm monensin. The Semduramicin-treated group demonstrated significantly better weight gain and feed conversion, highlighting a direct economic and performance advantage. The performance of birds treated with 66 ppm salinomycin was intermediate between the Semduramicin and monensin groups for these variables.

Evidence DimensionWeight Gain and Feed Conversion
Target Compound DataSignificantly improved (P < 0.05) vs. monensin-treated and unmedicated broilers.
Comparator Or BaselineMonensin (110 ppm): Significantly lower weight gain and poorer feed conversion. Salinomycin (66 ppm): Intermediate performance between semduramicin and monensin.
Quantified DifferenceStatistically significant (P < 0.05) improvement in both weight gain and feed conversion over monensin.
ConditionsFloor-pen trials in broiler chickens challenged with a mixture of *Eimeria acervulina*, *E. maxima*, and *E. tenella* field isolates.

For a commercial broiler operation, improved weight gain and feed conversion directly translate to higher profitability and more efficient production cycles.

Differentiated Efficacy Spectrum: Superior Lesion Control vs. Salinomycin and Maduramicin for Key Eimeria Species

In a large series of battery tests using field isolates of various *Eimeria* species, 25 ppm Semduramicin demonstrated a distinct efficacy profile compared to common substitutes. It provided significantly (P < 0.05) better control of intestinal lesions caused by *E. brunetti* and *E. maxima* compared to 60 ppm salinomycin. It was also superior (P < 0.05) to 5 ppm maduramicin in controlling lesions from *E. acervulina* and *E. maxima*. Conversely, salinomycin was superior for *E. acervulina* control, and maduramicin was superior for *E. tenella*, demonstrating that these ionophores are not interchangeable and selection should be based on the prevalent pathogen.

Evidence DimensionAnticoccidial Lesion Control (vs. Salinomycin)
Target Compound DataSignificantly (P < 0.05) better lesion control against *E. brunetti* and *E. maxima*.
Comparator Or BaselineSalinomycin (60 ppm): Inferior control of *E. brunetti* and *E. maxima* lesions, but superior control of *E. acervulina* lesions.
Quantified DifferenceStatistically significant advantage against specific, economically important *Eimeria* species.
ConditionsBattery tests with broiler cockerels infected with North American and European field isolates of *Eimeria* spp.

This allows for targeted procurement based on known coccidial challenges in a specific operation, enabling more effective disease control than a one-size-fits-all approach.

Enhanced Mortality Control in Severe Coccidiosis Challenge vs. Salinomycin

When specifically evaluating performance against severe coccidiosis, Semduramicin (25 ppm) has shown a significant advantage in protecting against mortality. In battery tests against *Eimeria tenella*, a species known to cause high mortality, Semduramicin provided significantly (P < 0.05) better control of coccidiosis-related mortality compared to salinomycin at 60 ppm. Further studies confirmed that Semduramicin was more effective than salinomycin in controlling mortality caused by *E. tenella*.

Evidence DimensionControl of Coccidiosis-Related Mortality
Target Compound DataSignificantly (P < 0.05) improved control of mortality.
Comparator Or BaselineSalinomycin (60 ppm): Less effective control of mortality.
Quantified DifferenceStatistically significant reduction in mortality during a severe *E. tenella* challenge.
ConditionsBattery studies in broiler chickens infected with *Eimeria tenella*.

In operations facing high challenges from hemorrhagic coccidiosis (*E. tenella*), choosing Semduramicin can directly reduce flock mortality, preserving stock and preventing catastrophic economic loss.

Feed Formulations Prioritizing Maximum Weight Gain and Feed Efficiency

In broiler production systems where the primary goal is optimizing feed conversion ratio (FCR) and final body weight, Semduramicin is a justified choice over monensin. Its demonstrated ability to produce significantly better weight gain and feed conversion under coccidial challenge directly supports these key performance indicators, offering a more favorable economic return.

Targeted Control Programs for Eimeria maxima or E. brunetti Challenges

For poultry operations where diagnostic testing or historical data indicate a high prevalence of *Eimeria maxima* or *E. brunetti*, Semduramicin should be prioritized over salinomycin. Its superior efficacy in reducing intestinal lesions caused by these specific species ensures more targeted and effective disease control, preventing performance loss associated with these particular pathogens.

High-Risk Environments with High Eimeria tenella Pressure

In facilities with a history of severe hemorrhagic coccidiosis outbreaks caused by *E. tenella*, Semduramicin is a critical procurement choice. Its statistically significant advantage in reducing mortality compared to salinomycin in *E. tenella* challenges makes it a key tool for mitigating the most severe economic consequences of the disease.

XLogP3

3.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

872.51333633 g/mol

Monoisotopic Mass

872.51333633 g/mol

Heavy Atom Count

61

UNII

P6VXL377WL

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

113378-31-7

Wikipedia

Semduramicin

Dates

Last modified: 04-14-2024
Tynan EJ 3rd, Nelson TH, Davies RA, Wernau WC: The production of semduramicin by direct fermentation. J Antibiot (Tokyo). 1992 May;45(5):813-5. [PMID:1624387]
Brake J, Cummings TS, Pinedo CR, Bafundo KW: Effects of the ionophore anticoccidial semduramicin on broiler breeders. Poult Sci. 2001 Mar;80(3):260-5. [PMID:11261553]
Pesti GM, Bakalli RI, Cervantes HM, Bafundo KW: Studies on semduramicin and nutritional responses: 2. methionine levels. Poult Sci. 1999 Aug;78(8):1170-6. [PMID:10472843]
Schneider RP, Lynch MJ, Ericson JF, Fouda HG: Electrospray ionization mass spectrometry of semduramicin and other polyether ionophores. Anal Chem. 1991 Sep 1;63(17):1789-94. [PMID:1789442]
Pesti GM, Cervantes H, Bakalli RI, Bafundo KW, Garcia MN: Studies on semduramicin and nutritional responses: 3. Electrolyte balance. Poult Sci. 1999 Nov;78(11):1552-60. [PMID:10560828]
Varga I, Jagicza A, Sreter T, Hornok S: Potentiation of ionophorous anticoccidials with dihydroquinolines: compatibility of lasalocid and semduramicin with duokvin. Int J Parasitol. 1995 Oct;25(10):1243-5. [PMID:8557471]
Ricketts AP, Glazer EA, Migaki TT, Olson JA: Anticoccidial efficacy of semduramicin in battery studies with laboratory isolates of coccidia. Poult Sci. 1992 Jan;71(1):98-103. [PMID:1539028]
McKenzie ME, Conway DP, Logan NB, Wilkins CP, Chappel LR: Anticoccidial efficacy of semduramicin. 1. Evaluation against field isolates by dose titration in battery tests. Poult Sci. 1993 Nov;72(11):2052-7. [PMID:8265494]
Watanabe H, Satake A, Kido Y, Tsuji A: [Development of monoclonal-based enzyme-linked immunosorbent assay and immunochromatographic assay for lasalocid and semduramicin]. Shokuhin Eiseigaku Zasshi. 2004 Jun;45(3):107-12. [PMID:15468928]
Pesti GM, Bakalli RI, Cervantes HM, Bafundo KW: The influence of withdrawal time on the performance of broiler chickens fed semduramicin. Poult Sci. 2002 Jul;81(7):939-44. [PMID:12162353]

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